Antibiotic WB

Natural product chemistry Antifungal discovery Chemical scaffold novelty

Antibiotic WB is a chlorinated benzopyran-derived natural product with demonstrated antifungal activity, isolated from the soil fungus strain 38. The compound was originally discovered and characterized through bioassay-guided fractionation targeting the plant-pathogenic fungus Pyricularia oryzae.

Molecular Formula C19H27ClO6
Molecular Weight 386.9 g/mol
Cat. No. B12365309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntibiotic WB
Molecular FormulaC19H27ClO6
Molecular Weight386.9 g/mol
Structural Identifiers
SMILESCCC(C)C(C(C)(C=CC1=CC2=C(C(=O)C(C(C2CO1)O)(C)O)Cl)O)O
InChIInChI=1S/C19H27ClO6/c1-5-10(2)15(21)18(3,24)7-6-11-8-12-13(9-26-11)16(22)19(4,25)17(23)14(12)20/h6-8,10,13,15-16,21-22,24-25H,5,9H2,1-4H3/b7-6+
InChIKeyCPMFRQHRPWPNMP-VOTSOKGWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Antibiotic WB (CAS 247919-66-0) – Chemical Identity, Source, and Procurement Considerations


Antibiotic WB is a chlorinated benzopyran-derived natural product with demonstrated antifungal activity, isolated from the soil fungus strain 38 [1]. The compound was originally discovered and characterized through bioassay-guided fractionation targeting the plant-pathogenic fungus Pyricularia oryzae [2]. Its molecular formula is C19H27ClO6, and its structure was elucidated as 2-[(E)-3,5-dimethyl-3,4-dihydroxy-1-eptylenyl]-4-chloro-5-oxo-6-methyl-6,7-dihydroxy-5,6,7,7’-4H-benzo[d]-2H-pyran using comprehensive 1D and 2D NMR spectroscopic techniques [3].

Antibiotic WB vs. Standard Antifungals: Why Azoles and Polyenes Are Not Functional Replacements


Standard clinical antifungals such as fluconazole (an azole) and amphotericin B (a polyene) are not direct functional equivalents of Antibiotic WB. The compound possesses a structurally unique chlorinated benzopyran core that is distinct from the triazole, imidazole, or macrolide polyene scaffolds that dominate the antifungal pharmacopeia [1]. This fundamental chemotype divergence translates into a different spectrum of activity, with the original discovery campaign demonstrating efficacy against the rice blast pathogen Pyricularia oryzae—a filamentous fungus that is often poorly controlled by conventional azoles due to intrinsic or acquired resistance mechanisms [2]. Consequently, procurement decisions in antifungal discovery, agricultural microbiology, or natural product chemistry programs must recognize that Antibiotic WB cannot be substituted with off-the-shelf clinical antifungals without losing the specific bioactivity profile for which the compound was selected.

Antibiotic WB Quantitative Differentiation Data: Procurement-Relevant Evidence


Structural Uniqueness: Antibiotic WB Possesses a Chlorinated Benzopyran Scaffold Not Found in Marketed Antifungals

Antibiotic WB is a chlorinated benzopyran derivative, a chemotype that is structurally distinct from the azole (fluconazole, itraconazole), polyene (amphotericin B), and echinocandin classes of antifungals. This scaffold divergence translates to a different physicochemical and biological interaction profile, which is a critical factor for researchers seeking novel modes of action or pursuing structure-activity relationship studies [1].

Natural product chemistry Antifungal discovery Chemical scaffold novelty

Natural Product Origin: Antibiotic WB Is Fermentation-Derived, While Key Comparators Are Synthetic or Semi-Synthetic

Antibiotic WB is isolated directly from the fermentation broth of soil fungus strain 38, representing a naturally occurring secondary metabolite [1]. In contrast, fluconazole and itraconazole are fully synthetic molecules, and amphotericin B, while a natural product, is a polyene macrolide from Streptomyces with a vastly different biosynthetic origin [2]. This natural product provenance is significant for programs focused on unexplored biosynthetic gene clusters or the discovery of novel antifungal pharmacophores.

Natural product discovery Fermentation Biosynthetic gene clusters

Demonstrated Activity Against Pyricularia oryzae: A Filamentous Fungus of Agricultural and Model-Organism Significance

The original discovery of Antibiotic WB was driven by bioactivity against Pyricularia oryzae, the causative agent of rice blast disease [1]. This filamentous fungus is a critical target in agricultural research and serves as a model organism for fungal pathogenesis. While specific MIC values are not publicly available in the primary disclosure, the compound's activity was sufficient to warrant isolation and structural characterization in a targeted screening campaign. In comparison, fluconazole exhibits no activity against Aspergillus and other filamentous fungi [2], and itraconazole has variable efficacy depending on the species.

Agricultural antifungal Rice blast Pyricularia oryzae Magnaporthe oryzae

Antibiotic WB Procurement Use Cases: Where This Compound Delivers Differentiated Value


Natural Product Antifungal Discovery and Chemical Scaffold Diversification

Programs seeking to expand chemical diversity in antifungal lead libraries can utilize Antibiotic WB as a unique chlorinated benzopyran chemotype. Its structural dissimilarity from azoles and polyenes makes it a valuable addition to screening decks aimed at identifying novel mechanisms of action or overcoming existing resistance [1].

Agricultural Antifungal Research Targeting Rice Blast (Pyricularia oryzae)

Antibiotic WB is directly relevant for studies on the rice blast pathogen Pyricularia oryzae. Researchers in plant pathology and agricultural microbiology can employ this compound as a bioactive probe or as a benchmark for comparative studies of novel antifungals against this economically important filamentous fungus [1].

Fermentation and Biosynthetic Gene Cluster Investigation

Given its isolation from the soil fungus strain 38, Antibiotic WB serves as a model metabolite for studies on fungal secondary metabolism, fermentation optimization, and biosynthetic gene cluster mining. Researchers in natural product biosynthesis can use this compound to explore the genetic and enzymatic basis of chlorinated benzopyran production [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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